molecular formula C6H14ClNO2 B13554910 methyl(3R)-4-amino-3-methylbutanoatehydrochloride

methyl(3R)-4-amino-3-methylbutanoatehydrochloride

Cat. No.: B13554910
M. Wt: 167.63 g/mol
InChI Key: ISARYZPDAVBWAR-NUBCRITNSA-N
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Description

Methyl(3R)-4-amino-3-methylbutanoatehydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3R)-4-amino-3-methylbutanoatehydrochloride typically involves the esterification of the corresponding amino acid. One common method includes the reaction of the amino acid with methanol in the presence of hydrochloric acid, which acts as a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced reactors and optimized reaction conditions to achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl(3R)-4-amino-3-methylbutanoatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl(3R)-4-amino-3-methylbutanoatehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl(3R)-4-amino-3-methylbutanoatehydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

methyl (3R)-4-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-5(4-7)3-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1

InChI Key

ISARYZPDAVBWAR-NUBCRITNSA-N

Isomeric SMILES

C[C@H](CC(=O)OC)CN.Cl

Canonical SMILES

CC(CC(=O)OC)CN.Cl

Origin of Product

United States

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